molecular formula C13H19N5O5 B12922866 N-(3-Hydroxypropyl)adenosine CAS No. 35662-05-6

N-(3-Hydroxypropyl)adenosine

Cat. No.: B12922866
CAS No.: 35662-05-6
M. Wt: 325.32 g/mol
InChI Key: AFTUQDRYZGNMJC-QYVSTXNMSA-N
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Description

N-(3-Hydroxypropyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the addition of a 3-hydroxypropyl group to the adenosine molecule, which can significantly alter its chemical and biological properties. Adenosine itself is involved in energy transfer, signal transduction, and various physiological functions, making its derivatives of great interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)adenosine typically involves the alkylation of adenosine with 3-chloropropanol under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the hydroxyl group of adenosine, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)adenosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(3-Hydroxypropyl)adenosine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signal transduction pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its potential as an anti-inflammatory agent.

    Industry: The compound can be used in the development of novel materials and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)adenosine involves its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors are involved in various physiological processes, including cardiovascular function, neurotransmission, and immune responses. By binding to these receptors, this compound can modulate their activity and influence downstream signaling pathways.

Comparison with Similar Compounds

    Adenosine: The parent compound, involved in numerous biological processes.

    N-(2-Hydroxyethyl)adenosine: Another derivative with a similar structure but different biological activity.

    N-(3-Hydroxypropyl)adenosine 3’,5’-cyclic monophosphate: A cyclic derivative with distinct signaling properties.

Uniqueness: this compound is unique due to the specific addition of the 3-hydroxypropyl group, which can alter its interaction with biological targets and its overall pharmacological profile. This makes it a valuable compound for studying the structure-activity relationships of adenosine derivatives and their potential therapeutic applications.

Properties

35662-05-6

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-hydroxypropylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O5/c19-3-1-2-14-11-8-12(16-5-15-11)18(6-17-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,19-22H,1-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

AFTUQDRYZGNMJC-QYVSTXNMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCO

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCO

Origin of Product

United States

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